Carbuterol-d9 is synthesized from carbuterol, which itself is a β2-adrenergic agonist used for its bronchodilator properties. As a deuterated compound, it falls under the category of stable isotope-labeled compounds. These compounds are crucial in studies that require precise quantification and tracking of substances in biological systems.
The synthesis of Carbuterol-d9 involves several key steps:
In industrial settings, bulk synthesis is performed, followed by purification techniques such as crystallization or chromatography to ensure high purity levels before final product formulation.
Carbuterol-d9 has a molecular formula of and a molecular weight of 276.38 g/mol. The structure features a complex arrangement typical of β2-adrenergic agonists, including an aromatic ring and multiple functional groups that contribute to its biological activity.
This notation indicates the presence of deuterium atoms throughout the molecular structure, which is essential for its application as an internal standard in analytical methods.
Carbuterol-d9 participates in various chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions employed during the reaction process .
As a β2-adrenergic agonist, Carbuterol-d9 functions by binding to β2-adrenergic receptors located primarily in bronchial tissues. This binding activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in smooth muscle relaxation, bronchodilation, and improved airflow in patients with respiratory conditions.
The mechanism also involves downstream effects such as inhibition of inflammatory mediators, contributing to its therapeutic potential in treating asthma and other respiratory disorders .
Carbuterol-d9 exhibits several notable physical and chemical properties:
These properties make Carbuterol-d9 an effective reference standard for various analytical techniques like liquid chromatography-mass spectrometry (LC-MS) due to its predictable behavior under experimental conditions.
Carbuterol-d9 has diverse applications across multiple scientific fields:
Carbuterol-d9 is defined by the molecular formula C₁₃H₁₂N₃O₃D₉, with a molecular weight of 276.38 g/mol for the free base and 276.38 g/mol for the hemisulfate salt form. The deuterium atoms are incorporated exclusively within the tert-butylamino group (–NHC(CH₃)₃), replacing all nine hydrogen atoms (three methyl groups) with deuterium to generate the –NHC(CD₃)₃ moiety. This modification shifts the mass spectrometry signature without altering stereochemistry, polarity, or chromatographic behavior relative to unlabeled Carbuterol. The core structure retains the key pharmacophoric elements: a resorcinol aromatic ring (with meta-hydroxyl groups), a β-hydroxyethylamine linker, and a deuterated tert-butyl urea group. High-performance liquid chromatography (HPLC) confirms a purity >95% for commercial preparations, ensuring minimal isotopic impurity interference [2] [4] [9].
Table 1: Structural and Chemical Properties of Carbuterol-d9
Property | Specification |
---|---|
Molecular Formula (Free Base) | C₁₃H₁₂N₃O₃D₉ |
Molecular Weight | 276.38 g/mol |
Deuterium Positions | tert-butyl group (–NHC(CD₃)₃) |
Purity | >95% (HPLC) |
CAS Number (Hemisulfate) | 1346747-24-7 |
Storage Conditions | -20°C (desiccated) |
Deuterium labeling serves two primary functions in analytical pharmacology:
These properties make Carbuterol-d9 indispensable for regulatory-grade bioanalysis, including FDA-required pharmacokinetic studies, residue monitoring in food safety, and drug interaction assays [6] [10].
The evolution of deuterated β-agonists parallels advances in analytical instrumentation and regulatory requirements:
Table 2: Historical Milestones in Deuterated β-Agonist Development
Time Period | Key Developments | Analytical Impact |
---|---|---|
1990s | Halogenated internal standards (e.g., brominated analogs) | Moderate specificity; inconsistent recovery |
2000s | First deuterated standards (e.g., Clenbuterol-d9) | Improved accuracy via isotope dilution MS |
2010s | Commercial Carbuterol-d9; Salbutamol-d9 | Harmonized pharmacokinetic assays across labs |
2020s | Multi-residue panels with MFF cleanup | Detection of 26+ β-agonists at sub-ppb levels |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7